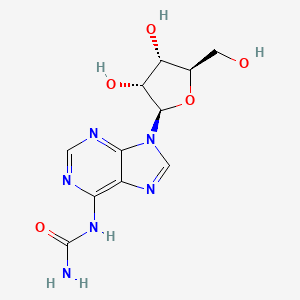

N-Carbamoyladenosine

Description

Structure

3D Structure

Properties

CAS No. |

50693-06-6 |

|---|---|

Molecular Formula |

C11H14N6O5 |

Molecular Weight |

310.27 g/mol |

IUPAC Name |

[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]urea |

InChI |

InChI=1S/C11H14N6O5/c12-11(21)16-8-5-9(14-2-13-8)17(3-15-5)10-7(20)6(19)4(1-18)22-10/h2-4,6-7,10,18-20H,1H2,(H3,12,13,14,16,21)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

FLIOTFGHNBRBEH-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(=O)N |

Origin of Product |

United States |

Biosynthesis of N6 Threonylcarbamoyladenosine T6a

Enzymatic Pathways and Reaction Mechanisms

The biosynthesis of t6A proceeds through a two-step reaction mechanism catalyzed by two universally conserved protein families. nih.govresearchgate.netoup.com The first step involves the synthesis of a key intermediate, threonylcarbamoyl-AMP (TC-AMP), and the second step is the transfer of the threonylcarbamoyl moiety from this intermediate to adenosine (B11128) at position 37 (A37) of the tRNA. researchgate.netfrontiersin.orgresearchgate.net

The initial step in t6A biosynthesis is the formation of the activated intermediate, L-threonylcarbamoyl adenylate (TC-AMP). researchgate.netoup.comfrontiersin.org This reaction is catalyzed by the TsaC/Sua5 family of enzymes. frontiersin.orgnih.gov The enzyme utilizes L-threonine, bicarbonate (HCO₃⁻) or carbon dioxide (CO₂), and adenosine triphosphate (ATP) as substrates. frontiersin.orgresearchgate.netnih.gov The reaction proceeds by first forming an N-carboxythreonine, which then reacts with ATP to produce TC-AMP and pyrophosphate (PPi). tandfonline.comresearchgate.net The formation of this highly reactive TC-AMP intermediate is a critical activation step, preparing the threonylcarbamoyl group for its subsequent transfer. nih.gov

| Reactants | Enzyme Family | Products |

|---|---|---|

| L-threonine | TsaC/Sua5 | Threonylcarbamoyl-AMP (TC-AMP) |

| Bicarbonate (HCO₃⁻) / Carbon Dioxide (CO₂) | Pyrophosphate (PPi) | |

| ATP |

Following its synthesis, the threonylcarbamoyl moiety is transferred from the unstable TC-AMP intermediate to the N6 amino group of adenosine at position 37 of the target tRNA. researchgate.netnih.govuconn.edu This transfer reaction is catalyzed by the TsaD/Kae1/Qri7 family of enzymes. nih.govnih.gov The highly reactive nature of TC-AMP suggests that it is likely channeled from the active site of TsaC/Sua5 to the active site of TsaD/Kae1/Qri7 to prevent its premature degradation. nih.govresearchgate.net The transferase enzyme facilitates the nucleophilic attack of the N6-amino group of A37 on the carbonyl carbon of the threonylcarbamoyl moiety of TC-AMP, resulting in the formation of t6A on the tRNA and the release of adenosine monophosphate (AMP). researchgate.netresearchgate.net

ATP plays a crucial role in the biosynthesis of t6A, being consumed in both major steps of the pathway. nih.gov In the first step, the synthesis of TC-AMP by the TsaC/Sua5 enzyme family involves the hydrolysis of ATP to AMP and pyrophosphate (PPi), although the net reaction releases PPi. nih.govresearchgate.net This initial ATP hydrolysis activates the substrates for the formation of the threonylcarbamoyl group. nih.gov

In the second step, catalyzed by the TsaD/Kae1/Qri7 family and its associated protein complexes, an additional ATP hydrolysis event is often required, particularly for multiple turnover of the enzyme. nih.govcore.ac.uk While the transfer of the threonylcarbamoyl moiety from TC-AMP to tRNA does not chemically require ATP, ATP hydrolysis is thought to be necessary to reset the enzyme complex for the next catalytic cycle. nih.govcore.ac.uk In bacteria, this reset is driven by the ATPase activity of the TsaE subunit. nih.gov In archaea and eukaryotes, the Bud32 subunit of the KEOPS complex, which is an ATPase, is involved in this regulatory function. researchgate.netresearchgate.net

Core Biosynthetic Enzyme Systems and Protein Complexes

The biosynthesis of t6A is carried out by a set of universally conserved enzyme families that often assemble into larger protein complexes, which can vary between the different domains of life. nih.govnih.gov

The TsaC/Sua5 family of enzymes is responsible for the first step of t6A biosynthesis: the synthesis of TC-AMP. frontiersin.orgnih.gov Homologs of this enzyme family are found in all domains of life. nih.govtandfonline.com This family consists of two main variants: TsaC, which is a single-domain protein, and Sua5, which contains a TsaC-like catalytic domain along with an additional C-terminal SUA5 domain of unknown function. frontiersin.orgnih.govnih.gov Phylogenetic analyses suggest that Sua5 was the ancestral form of the enzyme. frontiersin.orgnih.gov While both TsaC and Sua5 catalyze the same reaction, they may employ different mechanisms. researchgate.net The TsaC/Sua5 enzymes are highly promiscuous in their substrate specificity, capable of utilizing various amino acid and nucleotide triphosphate analogs in vitro. nih.gov

The TsaD/Kae1/Qri7 family of enzymes constitutes the catalytic core for the second step of t6A biosynthesis, the transfer of the threonylcarbamoyl group to tRNA. nih.govnih.govtandfonline.com This protein family is also universally conserved. nih.govnih.gov However, the composition of the functional enzyme complex varies across the domains of life. nih.govresearchgate.net

In Bacteria , the threonylcarbamoyl transferase complex is composed of TsaD, TsaB, and TsaE. nih.govuconn.edu

In Archaea and the cytoplasm of Eukaryotes , the transfer is catalyzed by the KEOPS (Kinase, Endopeptidase and Other Proteins of Small size) complex, which includes Kae1 (the TsaD homolog), Bud32, Pcc1, and Cgi121. nih.govresearchgate.netresearchgate.net

In mitochondria , a single protein, Qri7 (a Kae1 homolog), is sufficient to catalyze the transfer reaction in conjunction with Sua5. nih.govnih.gov

Unlike the TsaC/Sua5 family, the TsaD/Kae1/Qri7 enzymes exhibit more stringent substrate specificity, primarily accepting TC-AMP. nih.gov This selectivity ensures the correct modification is incorporated into the tRNA. nih.gov

| Domain/Organelle | TC-AMP Synthetase | Threonylcarbamoyl Transferase Complex |

|---|---|---|

| Bacteria | TsaC/Sua5 | TsaB, TsaD, TsaE |

| Archaea | Sua5 | KEOPS (Kae1, Bud32, Pcc1, Cgi121) |

| Eukaryotes (Cytoplasm) | Sua5 | KEOPS (Kae1, Bud32, Pcc1, Cgi121, Gon7 in fungi) |

| Eukaryotes (Mitochondria) | Sua5 | Qri7 |

Bacterial Threonylcarbamoyl Transferase Complex (TsaBDE)

The biosynthesis of N6-threonylcarbamoyladenosine (t6A) in bacteria is a two-step process. mdpi.com The initial step involves the synthesis of an L-threonylcarbamoyl adenylate (TC-AMP) intermediate from L-threonine, bicarbonate, and ATP, a reaction catalyzed by the TsaC protein (also known as YrdC). mdpi.comnih.govnih.gov The subsequent and final step is the transfer of the threonylcarbamoyl (TC) moiety from TC-AMP to the N6-amino group of adenosine at position 37 (A37) of target tRNAs. nih.govnih.gov This critical transfer is carried out by a multi-protein complex known as the threonylcarbamoyl transferase (TCT) complex, composed of TsaB, TsaD, and TsaE. nih.govnih.gov

The core of this complex consists of the TsaD and TsaB proteins. nih.gov TsaD (YgjD in E. coli) is the catalytic subunit responsible for transferring the TC group to the tRNA. nih.govnih.gov TsaB (YeaZ in E. coli) is a paralog of TsaD that has lost its catalytic activity but is essential for the complex's function. nih.gov TsaB and TsaD form a heterodimer, which in some bacteria like Thermotoga maritima, can exhibit basal catalytic activity. nih.govnih.gov

The third component, TsaE (YjeE in E. coli), is a P-loop ATPase that binds to the TsaBD heterodimer. nih.gov The ATPase activity of TsaE is significantly stimulated upon binding to the TsaBD complex. nih.gov The formation of the complete TsaBDE complex is essential for the full catalytic activity of t6A synthesis in vivo. nih.govnih.gov While TsaC and TsaD are members of universally conserved protein families, TsaB and TsaE are specific to bacteria, making this complex a potential target for antimicrobial development. nih.govnih.gov

| Component | Homolog (E. coli) | Function |

|---|---|---|

| TsaC | YrdC | Catalyzes the formation of L-threonylcarbamoyl-AMP (TC-AMP). mdpi.comresearchgate.net |

| TsaD | YgjD | Catalytic subunit; transfers the threonylcarbamoyl moiety from TC-AMP to A37 of tRNA. nih.govnih.gov |

| TsaB | YeaZ | Inactive paralog of TsaD; forms a heterodimer with TsaD, essential for complex function. nih.gov |

| TsaE | YjeE | ATPase; binds to the TsaBD complex and stimulates full catalytic activity. nih.govnih.gov |

Archaeal and Eukaryotic KEOPS/EKC Complex

In Archaea and the cytoplasm of Eukarya, the transfer of the threonylcarbamoyl moiety from TC-AMP to tRNA is performed by a highly conserved five-subunit protein complex known as KEOPS (Kinase, Endopeptidase and Other Proteins of Small Size), or EKC (Endopeptidase-like and Kinase associated to transcribed Chromatin). researchgate.netnih.gov This complex, in conjunction with the universal Sua5/YrdC protein that synthesizes TC-AMP, catalyzes the formation of t6A. cncb.ac.cnnih.govoup.com

The core components of the KEOPS complex are Kae1, Bud32, Cgi121, and Pcc1. researchgate.netcncb.ac.cn A fifth subunit, Gon7, is found in Fungi and Metazoa. researchgate.net

Kae1 (TsaD homolog) : This is a universal metalloprotein and the catalytic heart of the complex. nih.gov It belongs to the ASHKA superfamily of ATPases and is responsible for binding the TC-AMP intermediate and transferring the L-threonyl-carbamoyl group to the substrate tRNA. nih.gov

Bud32 : An atypical protein kinase that functions as a P-loop ATPase. nih.gov Its activity is regulated by Kae1 and it is thought to be involved in tRNA dissociation from the complex rather than functioning as a protein kinase in this context. nih.gov

Pcc1 : This subunit is crucial for the dimerization of the KEOPS complex and, together with Kae1, forms the tRNA binding core. nih.gov

Cgi121 : Acts as an allosteric regulator of the complex. nih.gov

Studies on the archaeal KEOPS complex from Pyrococcus abyssi have shown that Kae1, Bud32, and Pcc1 form a minimal functional unit for t6A biosynthesis. nih.govoup.com The complex binds tRNA tightly, and this binding stimulates the ATPase activity of KEOPS. researchgate.netoup.com The entire KEOPS complex is essential for the universal t6A modification, which is critical for translational accuracy and normal cell growth. nih.govcncb.ac.cn

| Component | Function in t6A Biosynthesis |

|---|---|

| Kae1 | Catalytic subunit; transfers the L-threonyl-carbamoyl moiety to tRNA. nih.gov |

| Bud32 | P-loop ATPase; potentially involved in tRNA dissociation. nih.gov |

| Pcc1 | Promotes complex dimerization and forms the tRNA binding site with Kae1. nih.gov |

| Cgi121 | Allosteric regulator. nih.gov |

| Gon7 | Additional subunit found only in Fungi and Metazoa. researchgate.net |

Mitochondrial t6A Biosynthetic Machinery

The machinery for t6A biosynthesis in mitochondria is simpler compared to the bacterial and cytosolic eukaryotic systems. oup.com This process is carried out by two nuclear-encoded enzymes that are imported into the mitochondria. mdpi.com These are a Sua5 homolog (YrdC in humans) and a Kae1/TsaD homolog, Qri7 (OSGEPL1 in humans). mdpi.comoup.com

In yeast mitochondria, Sua5 and Qri7 are sufficient to generate the t6A modification on mitochondrial tRNAs. oup.com Human mitochondria utilize YrdC to synthesize the TC-AMP intermediate and OSGEPL1 to transfer the TC-moiety to five specific mitochondrial tRNAs: hmtRNAThr, hmtRNALys, hmtRNASer(AGY), hmtRNAIle, and hmtRNAAsn. nih.gov

Unlike its bacterial (TsaD) and cytosolic (Kae1) counterparts that require complex formation, the mitochondrial Qri7/OSGEPL1 protein appears to function more independently. mdpi.com However, studies in yeast mitochondria have shown that Qri7 must form a homodimer to be active. oup.com This dimerization is a common theme, as the catalytic subunit in all studied systems—bacterial TsaD, cytosolic Kae1, and mitochondrial Qri7—must form a dimer (hetero- or homo-) to function. oup.com Deficiencies in mitochondrial t6A modification due to mutations in the genes encoding these enzymes have been linked to various human diseases. oup.comnih.gov

| Component (Yeast) | Component (Human) | Function |

|---|---|---|

| Sua5 | YrdC | Synthesizes L-threonylcarbamoyl adenylate (TC-AMP). oup.comnih.gov |

| Qri7 | OSGEPL1 | Transfers the threonylcarbamoyl moiety to A37 of mitochondrial tRNAs; functions as a homodimer. mdpi.comoup.comnih.gov |

Specificity and promiscuity in t6A biosynthesis

The enzymes involved in t6A biosynthesis exhibit different levels of substrate specificity, which has implications for the production of related modified nucleosides. nih.gov The first enzyme in the pathway, TsaC (or its homolog Sua5), which synthesizes the TC-AMP intermediate, shows relaxed substrate specificity. nih.gov It is capable of producing a variety of TC-AMP analogs using amino acids other than L-threonine. nih.gov

In contrast, the second enzyme in the bacterial pathway, TsaD, which transfers the threonylcarbamoyl group to tRNA, acts as a gatekeeper, displaying more stringent specificity. nih.gov Despite this stringency, TsaD can efficiently utilize some TC-AMP analogs to produce related modifications. For example, it can produce hydroxynorvalylcarbamoyl adenosine (hn6A) in tRNA. nih.gov This suggests that in organisms where modifications like hn6A are found, their presence is likely due to the promiscuity of the existing t6A biosynthesis pathway rather than a separate, parallel pathway. nih.gov

Kinetic studies on the t6A system from Thermotoga maritima have quantified this specificity. While both L-threonine and L-hydroxynorvaline can be used as substrates for tRNA modification, the enzyme complex shows a clear preference for L-threonine, primarily due to a higher binding affinity. pdx.edu This enzymatic control ensures that t6A is the primary product while allowing for the synthesis of other functional variants in certain contexts.

Interdomain Complementation and Conserved Catalytic Mechanisms

Despite the differences in the composition of the t6A biosynthetic complexes across the three domains of life, the core catalytic mechanism is remarkably conserved. nih.gov This conservation is highlighted by in vitro experiments demonstrating interdomain complementation. nih.gov

For instance, the bacterial TsaC (YrdC) protein can be functionally replaced by the archaeal/eukaryotic Sua5 protein, and vice versa, for the initial synthesis of TC-AMP. nih.gov Similarly, the entire bacterial TsaBDE complex can be functionally interchanged with the archaeal KEOPS complex to catalyze the final transfer step. nih.gov When bacterial, archaeal, and eukaryotic proteins are mixed in these complementation assays, they can successfully produce t6A-modified tRNA. nih.gov

These findings strongly suggest a common catalytic mechanism for t6A synthesis centered around the two universal protein families: TsaC/Sua5 and TsaD/Kae1/Qri7. nih.gov While these core enzymes perform the same essential catalytic roles in all domains of life, they require different sets of non-universal accessory proteins (TsaBE, KEOPS subunits) to function. nih.gov This evolutionary pattern indicates that the fundamental two-step chemical reaction for t6A synthesis was established early in evolutionary history, with the accessory proteins diversifying later to integrate with the specific cellular machinery of each domain.

Biological Functions and Molecular Mechanisms of N6 Threonylcarbamoyladenosine T6a

Role in tRNA Structure and Conformation

The t6A modification at position 37 exerts a significant influence on the local structure and conformation of the tRNA's anticodon stem-loop (ASL). nih.govdundee.ac.uk This structural modulation is fundamental to the tRNA's ability to accurately and efficiently participate in translation.

The t6A modification is crucial for stabilizing the architecture of the anticodon stem-loop. nih.govuconn.edu Structurally, the threonylcarbamoyl group extends the planar surface of the adenosine (B11128) base. nih.gov This extension helps to organize the anticodon loop into a rigid conformation that is optimal for codon recognition. nih.govnih.gov A key structural role of t6A is to prevent the formation of an erroneous base pair between Uridine at position 33 (U33) and Adenosine at position 37 (A37) across the loop. nih.govnih.govnih.govoup.com By blocking this intra-loop interaction, t6A ensures that the anticodon loop maintains an open and accessible conformation, which is a prerequisite for its engagement with the messenger RNA (mRNA) codon on the ribosome. nih.govnih.govnih.govoup.com This stabilization of the ASL facilitates the proper entry of the aminoacylated tRNA into the A-site of the ribosome during protein synthesis. nih.gov

The t6A modification promotes favorable base-stacking interactions that are critical for the stability of the codon-anticodon duplex. nih.govnih.govoup.com The extended structure of t6A allows it to participate in π–π stacking interactions with its 5'-adjacent base, U36, and the adjacent A38 on the 3' side. nih.govresearchgate.net More importantly, t6A facilitates a "cross-strand stack" with the first base of the mRNA codon (at position +1). nih.govresearchgate.netasm.org This interaction effectively extends the helical stacking of the codon-anticodon helix, thereby increasing its stability. researchgate.netasm.org This enhanced stacking contributes significantly to the binding affinity between the tRNA and its cognate mRNA codon, which is particularly important for overcoming the inherently weak interaction of A-U base pairs. nih.gov

| Feature | Description | Impact of t6A Modification |

| ASL Conformation | The three-dimensional shape of the anticodon loop. | Stabilizes an open, rigid conformation required for codon binding. nih.govnih.gov |

| Intra-loop Pairing | Potential for U33 to base-pair with A37. | Prevents U33-A37 base pairing, keeping the loop accessible. nih.govnih.govnih.govoup.com |

| Base Stacking | Stacking interactions between adjacent bases. | Promotes stacking with U36 and A38 within the tRNA. nih.govresearchgate.net |

| Cross-Strand Stacking | Stacking interaction with the mRNA codon. | Forms a stabilizing cross-strand stack with the first base of the codon. nih.govresearchgate.netasm.org |

Contribution to Translational Fidelity and Efficiency

The structural effects of t6A on the tRNA anticodon loop directly translate into profound functional consequences for the accuracy and speed of protein synthesis. nih.govdundee.ac.uknih.gov

The t6A modification plays a direct role in strengthening the interaction between the tRNA anticodon and the mRNA codon. nih.govresearchgate.netoup.com By pre-organizing the anticodon loop into a favorable conformation and providing additional stacking interactions, t6A increases the stability of the codon-anticodon duplex. nih.govnih.gov This enhanced binding affinity is crucial for the correct recognition of cognate codons and for discriminating against near-cognate or non-cognate codons, thereby safeguarding the fidelity of translation. nih.gov The presence of t6A helps to overcome the low enthalpy of binding for codons that are rich in A and U bases. nih.gov The absence of t6A can lead to reduced decoding efficiency of ANN codons. researchgate.net

Maintaining the correct reading frame is paramount for synthesizing a functional protein. wikipedia.org Ribosomal frameshifting, the slippage of the ribosome along the mRNA to a different reading frame, can lead to the production of truncated or non-functional proteins. wikipedia.org The t6A modification is a critical factor in preventing such errors. nih.govresearchgate.netdundee.ac.uk By firmly anchoring the tRNA anticodon to the mRNA codon through stabilized base-pairing and stacking interactions, t6A helps to lock the ribosome in the correct reading frame. nih.govoup.com The absence of t6A has been shown to increase the frequency of +1 frameshifting events, highlighting its role in ensuring the maintenance of the translational reading frame. nih.govresearchgate.netnih.govresearchgate.net

| Function | Mechanism | Consequence of t6A Absence |

| Codon Recognition | Stabilizes codon-anticodon duplex through enhanced stacking and proper loop conformation. nih.govnih.gov | Reduced decoding efficiency and accuracy, especially for A/U-rich codons. nih.govresearchgate.net |

| Reading Frame Maintenance | Anchors the tRNA-mRNA interaction, preventing ribosomal slippage. nih.govoup.com | Increased incidence of +1 ribosomal frameshifting. nih.govnih.govresearchgate.net |

| Decoding Optimization | Ensures efficient decoding of all ANN codons. nih.gov | Altered translation rates and potential disruption of protein homeostasis. nih.govnih.gov |

Impact on Ribosome Function and Proteostasis

The t6A modification of tRNA has a profound impact on ribosome function, primarily by ensuring translational accuracy and maintaining the reading frame. mdpi.com Its absence leads to a variety of ribosomal errors, including an increased propensity for frameshifting and incorrect initiation of translation at non-standard start codons. nih.gov Research in yeast has shown that the lack of t6A does not cause a global shutdown of translation but rather introduces specific errors. nih.gov For instance, it can lead to increased translation initiation at upstream non-AUG codons. nih.gov

Furthermore, t6A plays a crucial role in modulating the speed of translation elongation. It appears to "homogenize" the process by slowing down the elongation rate at codons that are decoded by highly abundant tRNAs and speeding up the rate for rarer tRNAs. nih.gov This balancing act helps to maintain a smooth and consistent flow of the ribosome along the mRNA molecule. The absence of t6A disrupts this balance, leading to altered ribosome occupancy at specific codons. nih.gov

Proteostasis, or protein homeostasis, is the cellular process of maintaining the proteome in a properly folded and functional state. The translational errors caused by t6A deficiency can lead to the synthesis of misfolded and aberrant proteins. researchgate.net This accumulation of faulty proteins can overwhelm the cell's quality control machinery, leading to proteotoxic stress. nih.gov In organisms like Drosophila and yeast, the lack of t6A has been linked to the formation of protein aggregates and an increase in Advanced Glycation End-products (AGEs), which are markers of protein damage. nih.govresearchgate.net This disruption of proteostasis often triggers cellular stress responses, such as the Unfolded Protein Response (UPR), as the cell attempts to cope with the influx of misfolded proteins. mdpi.combuckinstitute.org

| Codon | Change in Ribosome Occupancy in tcs2Δ (t6A deficient) mutant | Associated Amino Acid |

|---|---|---|

| AUA | Increased | Isoleucine |

| ACG | Increased | Threonine |

| AGG | Increased | Arginine |

| AUG | Increased | Methionine (Start) |

| ACA | Increased | Threonine |

| AAA | Increased | Lysine |

| AAU | Increased | Asparagine |

| AUU | Decreased | Isoleucine |

| AAC | Decreased | Asparagine |

| AUC | Decreased | Isoleucine |

| AGA | Decreased | Arginine |

| ACU | Decreased | Threonine |

| ACC | Decreased | Threonine |

| AAG | Decreased | Lysine |

Data in this table is based on research findings in yeast (Saccharomyces cerevisiae) lacking the TCS2 gene, which is essential for t6A biosynthesis. nih.gov

Cellular and Physiological Consequences of t6A Biosynthesis Dysregulation

The dysregulation of t6A biosynthesis has wide-ranging and severe consequences at both the cellular and physiological levels. Given its fundamental role in ensuring translational fidelity, the absence or reduction of t6A leads to a cascade of cellular problems. mdpi.com Cells deficient in t6A often exhibit severe growth defects, as seen in baker's yeast. nih.gov They also display increased sensitivity to various environmental stresses, including heat and salt stress. nih.govresearchgate.net

A key cellular consequence of t6A deficiency is the activation of the Unfolded Protein Response (UPR). mdpi.com The UPR is a stress response pathway triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. buckinstitute.org The translational errors resulting from the lack of t6A contribute to this accumulation, forcing the cell to activate pathways that aim to restore protein folding homeostasis or, if the stress is too severe, trigger programmed cell death (apoptosis). mdpi.com In Drosophila, knockdown of genes required for t6A synthesis leads to UPR activation and apoptosis in imaginal cells. researchgate.net

At the physiological level, defects in t6A biosynthesis are linked to a number of serious human diseases. mdpi.com Mutations in the genes encoding the subunits of the KEOPS complex, which is crucial for t6A synthesis in the cytoplasm, are associated with Galloway-Mowat syndrome, a rare and severe genetic disorder characterized by nephrotic syndrome and microcephaly. mdpi.com Furthermore, pathogenic mutations in genes like YRDC and OSGEPL1, which are involved in different stages of t6A biosynthesis, have been implicated in various mitochondrial and neurological diseases. mdpi.com Deficiencies in a derivative of t6A, known as ms2t6A, which is important for the synthesis of proinsulin, have been linked to an increased risk of type 2 diabetes. mdpi.com

| Gene(s) | Associated Disease/Syndrome | Cellular Function of Gene Product |

|---|---|---|

| KEOPS complex genes (e.g., OSGEP, TP53RK, TPRKB, LAGE3, GON7) | Galloway-Mowat Syndrome | Catalyzes the transfer of the threonylcarbamoyl moiety to tRNA in the cytoplasm. mdpi.comresearchgate.net |

| YRDC | Mitochondrial and Neurological Diseases | Catalyzes the initial step of t6A biosynthesis (synthesis of TC-AMP). mdpi.com |

| OSGEPL1 | Mitochondrial and Neurological Diseases | Catalyzes the transfer of the threonylcarbamoyl moiety to mitochondrial tRNA. mdpi.com |

| CDKAL1 | Type 2 Diabetes | Involved in the further modification of t6A to 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A). mdpi.com |

Structural Biology of N6 Threonylcarbamoyladenosine T6a and Its Interacting Macromolecules

Structural Characterization of t6A in tRNA

N6-threonylcarbamoyladenosine (t6A) is a hypermodified nucleoside located at position 37, immediately 3' to the anticodon in tRNAs responsible for decoding codons beginning with adenosine (B11128). nih.govuconn.edu This modification is characterized by the attachment of a threonylcarbamoyl moiety to the N6 atom of adenosine. mdpi.com

Structural studies have revealed that the bulky t6A modification plays a critical role in shaping the architecture of the anticodon stem-loop. nih.govuconn.edu Its presence helps to stabilize the codon-anticodon interaction within the ribosome, a key factor in maintaining the accuracy of decoding. mtoz-biolabs.com Specifically, t6A promotes the formation of a canonical U-turn structure in the anticodon loop by preventing an improper base pairing between U33 and A37. oup.comnih.gov This structural stabilization also facilitates cross-strand stacking of A38 and t6A37 with the first position of the mRNA codon, further enhancing translational fidelity. nih.gov The modification is essential for preventing frameshift errors and ensuring the accurate selection of start codons during protein synthesis. uconn.edu

The biosynthesis of t6A occurs in two main steps. uconn.edunih.gov First, the intermediate L-threonylcarbamoyl-adenylate (TC-AMP) is synthesized from L-threonine, bicarbonate, and ATP by the enzyme TsaC (or Sua5 in eukaryotes and archaea). uconn.edunih.govoup.com In the second step, the threonylcarbamoyl (TC) moiety is transferred from TC-AMP to A37 of the tRNA. nih.govoup.com This transfer is catalyzed by a complex of proteins: the TsaB-TsaD-TsaE complex in bacteria or the KEOPS complex in archaea and eukaryotes. nih.govoup.com

Elucidation of Enzyme-Substrate and Enzyme-tRNA Interactions

The intricate interplay between the biosynthetic enzymes and their substrates, including the tRNA molecule itself, has been elucidated through various structural and biochemical studies. These interactions are critical for the efficient and specific formation of the t6A modification.

The synthesis of the key intermediate, threonylcarbamoyl adenylate (TC-AMP), is catalyzed by TC-AMP synthetases, known as TsaC in bacteria and Sua5 in archaea and eukaryotes. nih.govnih.gov Structural and molecular docking studies of E. coli TsaC have provided insights into its active site. nih.gov The enzyme possesses a deep cavity where the substrates, L-threonine and ATP, bind. nih.gov

NMR-based structural analysis has identified conserved amino acid residues that form a hydrophobic binding pocket for the adenine (B156593) base of ATP. nih.gov Additionally, specific residues, such as Thr-27 and Ser-176 in E. coli TsaC, have been shown to interact directly with L-threonine. nih.gov These residues are located in close proximity within the putative ligand-binding active site and are thought to coordinate the L-threonine substrate during the formation of TC-AMP. nih.gov The binding of L-threonine and ATP to TsaC appears to be a cooperative process, where the presence of L-threonine is necessary for the correct positioning of ATP for catalysis. nih.gov

In bacteria, the transfer of the threonylcarbamoyl group from TC-AMP to tRNA is carried out by a complex composed of TsaB, TsaD, and TsaE. nih.govoup.com Small-angle X-ray scattering (SAXS) analysis has revealed that in Thermotoga maritima, TsaB and TsaD form a symmetric 2:2 complex (TsaB2D2). oup.comnih.gov This TsaB2D2 complex serves as the minimal platform for binding a single tRNA molecule. nih.govresearchgate.net TsaB itself acts as a dimerization module. nih.gov

The TsaE subunit, which possesses ATPase activity, binds to a concave surface formed at the interface of TsaB and TsaD. oup.com In the presence of ATP, TsaE associates with the TsaB2D2-tRNA complex to form a tripartite complex, which can have a stoichiometry of 2:2:2 (TsaB2D2E2). oup.comnih.gov Docking models suggest that the TC-AMP intermediate binds within the active site of the TsaD subunit. researchgate.net The adenine moiety of TC-AMP is positioned between a subdomain and a specific insert of the TsaD protein. researchgate.net

In archaea and eukaryotes, a multi-subunit complex known as KEOPS (Kinase, putative Endopeptidase, and Other Proteins of Small size) is responsible for the final step of t6A synthesis. researchgate.netresearchgate.net KEOPS is composed of Kae1, Bud32, Cgi121, and Pcc1, with an additional subunit, Gon7, found in some eukaryotes. researchgate.netresearchgate.net Cryogenic electron microscopy (cryo-EM) structures of KEOPS, both with and without a tRNA substrate, have provided insights into its function. researchgate.net

The process of t6A biosynthesis involves significant conformational changes within the enzymatic complexes, driven in part by ATP binding and hydrolysis. oup.com In the bacterial system, the binding of ATP to TsaE is a prerequisite for its association with the TsaB/TsaD complex. oup.com

SAXS analysis of the T. maritima TsaB2D2-tRNA complex in solution has shown that the bound tRNA is lodged in the cavity where TsaE would bind, confirming that tRNA and TsaE binding are mutually exclusive in certain states of the catalytic cycle. nih.gov The cycle of t6A biosynthesis involves the binding of tRNA and ATP-bound TsaE to separate sites on the TsaB2D2 heterocomplex. oup.com After the transfer of the threonylcarbamoyl moiety to the tRNA, the modified tRNA dissociates. oup.com Subsequently, ATP hydrolysis by TsaE is required to reset the system, leading to the release of TsaE and allowing a new substrate tRNA to bind for the next cycle. oup.comnih.gov This ATP hydrolysis step, mediated by conserved Switch I and Switch II motifs in TsaE, is crucial for the multi-turnover nature of the t6A cycle. nih.gov

Cryo-EM studies of the archaeal KEOPS complex have revealed that the bound tRNA exhibits distinct flexibility. researchgate.net This suggests a conformational change in the tRNA upon binding to KEOPS, which may be necessary to position the A37 residue correctly for modification by the Kae1 subunit. researchgate.net

Structural Organization of t6A Biosynthetic Proteins

The proteins involved in t6A biosynthesis are organized into distinct complexes that vary between the domains of life, although they are built around universally conserved protein families.

| Domain of Life | TC-AMP Synthesis | Threonylcarbamoyl Transfer | Key Structural Features |

| Bacteria | TsaC/TsaC2 | TsaB, TsaD, TsaE | TsaB2D2 platform with TsaE ATPase. TsaB acts as a dimerization module. |

| Archaea | Sua5 | KEOPS complex (Kae1, Bud32, Cgi121, Pcc1, Pcc2) | Multi-subunit complex where Pcc1/Pcc2 act as a scaffold for the catalytic Kae1 subunit. |

| Eukaryotes | YRDC (Sua5) | KEOPS complex (KAE1, BUD32, CGI121, PCC1, GON7) | Similar to the archaeal KEOPS complex, with the addition of the Gon7 subunit in some organisms. |

| Mitochondria | YRDC (Sua5) | Qri7/OSGEPL1 | A minimal system where Qri7/OSGEPL1 functions on its own for the transfer step. |

Evolutionary Aspects of N6 Threonylcarbamoyladenosine T6a Modification

Universal Conservation Across the Three Domains of Life

The t6A modification is found at position 37, immediately adjacent to the anticodon, in virtually all tRNAs that read codons starting with adenosine (B11128) (ANN codons). mdpi.comoup.comuconn.eduoup.comresearchgate.net This strategic placement is crucial for maintaining translational fidelity. mdpi.comuconn.edu The t6A modification helps to stabilize the anticodon stem-loop structure, preventing mispairing between U33 and A37, and enhances codon-anticodon pairing by promoting proper base stacking at the ribosomal decoding site. tandfonline.comresearchgate.net This prevents frameshift errors and ensures the correct start codon is recognized. uconn.edunih.gov The universal presence of t6A in ANN-decoding tRNAs across archaea, bacteria, and eukaryotes underscores its fundamental importance in the translation process, a central pillar of all cellular life. mdpi.comoup.comuconn.edumit.eduoup.com

The biosynthesis of t6A is a two-step process that is also broadly conserved. mdpi.comoup.comuconn.eduoup.com The first step involves the synthesis of an intermediate compound, L-threonylcarbamoyl adenylate (TC-AMP), from L-threonine, bicarbonate (CO2), and ATP. mdpi.comoup.comuconn.edu This reaction is catalyzed by the TsaC/Sua5 family of enzymes. mdpi.comuconn.edu In the second step, the threonylcarbamoyl moiety is transferred from TC-AMP to the N6 position of adenosine at A37 of the tRNA. mdpi.comoup.comoup.com This transfer is carried out by the TsaD/Kae1/Qri7 family of proteins. mdpi.comoup.com The conservation of these two core enzyme families across all domains of life points to a common ancestral origin for the t6A biosynthetic pathway. mit.edunih.gov

Diversity and Co-evolution of Biosynthetic Pathways and Enzymes

While the core catalytic steps of t6A biosynthesis are universal, the composition and complexity of the enzymatic machinery, particularly for the second step, have diversified significantly throughout evolution. mdpi.comtandfonline.com This diversification reflects the adaptation of the t6A synthesis machinery to the increasing biological complexity of different organisms. mdpi.com

In Bacteria , the transfer of the threonylcarbamoyl group is typically carried out by a complex of proteins: TsaD, TsaB, and TsaE. mdpi.comuconn.edutandfonline.com TsaB and TsaE are essential accessory proteins that assist TsaD in its catalytic function. mdpi.comuconn.edu

In Archaea and the cytoplasm of Eukarya , this function is performed by a more complex, multi-subunit assembly known as the KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex. mdpi.comtandfonline.comresearchgate.net The core components of the KEOPS complex include Kae1 (the homolog of TsaD), Bud32, Cgi121, and Pcc1. tandfonline.comresearchgate.net Fungi have an additional subunit called Gon7. tandfonline.comresearchgate.net

Eukaryotic mitochondria have a more streamlined system, utilizing the nuclear-encoded proteins YRDC (the homolog of Sua5) and OSGEPL1 (the homolog of Qri7/TsaD) which are imported into the mitochondria. mdpi.comnih.govnih.gov This mitochondrial system, requiring only two proteins, is considered a minimal t6A biosynthetic system. mdpi.com

The evolution of these diverse enzymatic systems suggests a co-evolutionary relationship between the t6A modification machinery and the organisms themselves. The more complex KEOPS complex in archaea and eukaryotes, for instance, may allow for more intricate regulation of t6A synthesis, reflecting the more complex cellular environments of these organisms. mdpi.com The differences in the accessory proteins required for the second step of biosynthesis highlight the evolutionary divergence of these pathways from a common ancestor. researchgate.net

Table 1: Diversity of t6A Biosynthetic Enzymes Across the Three Domains of Life

| Domain/Organelle | Step 1 Enzyme (TC-AMP Synthesis) | Step 2 Enzyme Complex (Threonylcarbamoyl Transfer) |

|---|---|---|

| Bacteria | TsaC/Sua5 (YrdC) | TsaD (YgjD), TsaB (YeaZ), TsaE (YjeE) |

| Archaea | Sua5/Tcs2 | KEOPS complex (Kae1, Bud32, Cgi121, Pcc1) |

| Eukarya (Cytoplasm) | YRDC/Sua5 | KEOPS complex (Kae1, Bud32, Cgi121, Pcc1, Gon7 in fungi) |

| Eukarya (Mitochondria) | YRDC/Sua5 | Qri7/OSGEPL1 |

This table is based on information from multiple sources. mdpi.comtandfonline.comnih.govmit.edu

t6A as a Molecular Fossil in the Origin and Evolution of Life

The universal conservation of t6A and its biosynthetic pathway strongly suggests that this modification was present in the Last Universal Common Ancestor (LUCA). oup.comresearchgate.net This makes t6A a "molecular fossil," providing clues about the biochemistry of early life. oup.com The RNA world hypothesis posits that RNA was the primary form of genetic material and catalytic molecule before the advent of DNA and proteins. mathscholar.org The existence of complex modifications like t6A in the tRNA of all modern life forms supports the idea that a sophisticated system of RNA modification was already in place during the early stages of life's evolution.

The fact that t6A can be synthesized non-enzymatically under plausible prebiotic conditions further strengthens its potential role in early life. oup.com This suggests that such modifications could have arisen chemically before the evolution of the complex enzymatic machinery seen today. The enzymes that catalyze t6A synthesis may have evolved to make a pre-existing, beneficial modification more efficient and regulated.

The study of the evolution of the t6A biosynthetic pathway can also provide insights into the evolutionary relationships between the three domains of life. The similarities between the archaeal and eukaryotic KEOPS complexes, and their distinction from the bacterial system, support the model of a closer evolutionary relationship between Archaea and Eukarya. researchgate.net The minimal system found in mitochondria is thought to be reminiscent of the ancestral pathway in LUCA, with additional proteins being recruited to the complex in bacteria, archaea, and eukaryotes over evolutionary time to provide greater regulation and efficiency. researchgate.net Therefore, the study of N6-threonylcarbamoyladenosine and its synthesis provides a unique window into the fundamental processes that shaped the evolution of life on Earth.

Research Methodologies for Studying N6 Threonylcarbamoyladenosine T6a

In vitro Reconstitution and Biochemical Assays for Pathway Elucidation

A cornerstone in understanding the t6A biosynthetic pathway has been the use of in vitro reconstitution systems. These assays involve the purification of the enzymes involved and combining them in a controlled environment to catalyze the formation of t6A on a tRNA substrate. This approach has been instrumental in identifying the necessary components and dissecting the individual steps of the reaction.

Early studies laid the groundwork by demonstrating that the biosynthesis of t6A required ATP, threonine, and bicarbonate. nih.gov The breakthrough in identifying the specific enzymes came with the successful in vitro reconstitution of t6A synthesis. In bacteria, it was shown that the proteins YrdC, YgjD, YeaZ, and YjeE are both necessary and sufficient for t6A formation. nih.gov Similarly, for Archaea and Eukarya, an in vitro system was established using the purified KEOPS complex and Sua5 protein, confirming their direct role in t6A synthesis. nih.govnih.gov

Biochemical assays coupled with these reconstitution systems have allowed for a detailed mechanistic investigation. Radiochemical-based assays, which measure the incorporation of radiolabeled precursors like [14C]threonine or [14C]bicarbonate into tRNA, have been widely used to monitor the enzymatic activity. nih.govoup.comnih.gov These experiments have confirmed that all four bacterial proteins (TsaB, TsaC2, TsaD, and TsaE in Thermotoga maritima) are required for robust t6A formation. oup.comuconn.edu

Furthermore, these assays have revealed the two-step nature of the biosynthesis. The TsaC/Sua5 family of enzymes was identified as being responsible for the first step: the ATP-dependent synthesis of the unstable intermediate, threonylcarbamoyl adenylate (TC-AMP). oup.commdpi.com The second step, the transfer of the threonylcarbamoyl moiety to A37 of the tRNA, is then carried out by the TsaBDE complex in bacteria or the KEOPS complex in archaea and eukaryotes. mdpi.comasm.org Thin-layer chromatography (TLC) has been employed to analyze the products of ATP hydrolysis, revealing the production of both AMP and ADP and providing insights into the distinct ATP-dependent steps of the pathway. nih.govoup.com

| Organism/System | Key Proteins | Assay Type | Key Findings | References |

|---|---|---|---|---|

| Bacteria (E. coli) | YrdC, YgjD, YeaZ, YjeE | In vitro reconstitution with radiolabeled precursors | These four proteins are necessary and sufficient for t6A synthesis. | nih.gov |

| Archaea and Eukarya | KEOPS complex, Sua5 | In vitro reconstitution | Confirmed the direct role of KEOPS and Sua5 in t6A biosynthesis. | nih.govnih.gov |

| Bacteria (T. maritima) | TsaB, TsaC2, TsaD, TsaE | Radiochemical incorporation assay | All four proteins are required for robust t6A formation. | oup.comuconn.edu |

| General | TsaC/Sua5 | In vitro assays | Catalyzes the formation of the TC-AMP intermediate. | oup.commdpi.com |

| General | TsaBDE/KEOPS | In vitro assays | Transfers the threonylcarbamoyl moiety to tRNA. | mdpi.comasm.org |

Genetic Manipulation and Complementation Studies in Model Organisms

Genetic manipulation in model organisms such as Escherichia coli and Saccharomyces cerevisiae has been a powerful tool to validate the function of genes involved in t6A biosynthesis in vivo. Deletion or mutation of candidate genes allows researchers to observe the resulting phenotypes and directly assess the impact on t6A levels.

In S. cerevisiae, genetic studies were crucial in demonstrating that the proteins Kae1/YgjD and Sua5/YrdC are necessary for t6A synthesis. nih.gov Deletion of genes encoding components of the t6A synthesis pathway, such as TCS2, TCS3, TCS5, and TCS8, leads to the absence of t6A, as confirmed by subsequent analytical techniques. nih.gov These genetic approaches have also uncovered the pleiotropic phenotypes associated with t6A deficiency, including growth defects, telomere shortening, and transcription regulation issues. nih.gov

Complementation studies, where a functional copy of a gene is introduced into a mutant organism, have been essential for confirming gene function and exploring the conservation of the t6A pathway across different domains of life. For instance, the essentiality of tsaD in E. coli could be complemented by the co-expression of the mitochondrial proteins Qri7p and Sua5p, demonstrating the functional conservation of these core enzymes. asm.org Such inter-domain complementation experiments, where proteins from bacteria, archaea, and eukaryotes are combined, have suggested a conserved catalytic mechanism for t6A biosynthesis. nih.gov

These genetic strategies have also been used to investigate the essentiality of t6A itself. While the genes for t6A synthesis are essential in many model prokaryotes, studies in organisms like Streptococcus mutans have shown that t6A is not universally essential in all bacteria. nih.govnih.gov This highlights the diversity of biological roles and dependencies on this modification across the bacterial kingdom.

| Model Organism | Gene(s) Manipulated | Methodology | Key Findings | References |

|---|---|---|---|---|

| Saccharomyces cerevisiae | KAE1/YgjD, SUA5/YrdC | Gene deletion | Demonstrated their necessity for in vivo t6A synthesis. | nih.gov |

| Saccharomyces cerevisiae | TCS2, TCS3, TCS5, TCS8 | Gene deletion | Absence of these genes leads to a lack of t6A. | nih.gov |

| Escherichia coli | tsaD | Complementation with mitochondrial proteins (Qri7p, Sua5p) | Showed functional conservation of the core t6A synthesis enzymes. | asm.org |

| Various Bacteria, Archaea, Eukarya | t6A synthesis genes | Inter-domain complementation | Suggests a conserved catalytic mechanism for t6A biosynthesis. | nih.gov |

| Streptococcus mutans | t6A synthesis genes | Gene deletion | t6A is not essential in this bacterium. | nih.govnih.gov |

Analytical Techniques for t6A Detection and Quantification in Research Samples

A variety of sophisticated analytical techniques are employed to detect and quantify t6A in biological samples, providing the ultimate confirmation of its presence and allowing for the assessment of changes in its levels under different conditions.

Mass Spectrometry-Based Approaches (e.g., LC/MS, GC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its more sensitive iteration, tandem mass spectrometry (LC-MS/MS), are the principal methods for the accurate and robust quantification of t6A. nih.govnih.gov These techniques involve the enzymatic digestion of total tRNA into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer. The mass spectrometer can be set to specifically monitor the mass-to-charge ratio (m/z) of t6A and its characteristic fragments, allowing for highly specific and sensitive detection. researchgate.net

LC-MS/MS has been used to confirm the absence of t6A in mutant strains of S. cerevisiae and E. coli lacking functional t6A synthesis enzymes. researchgate.net It has also been instrumental in demonstrating that while a tsaE mutant of S. mutans showed no t6A by less sensitive methods, LC-MS analysis revealed that t6A was still present, albeit at significantly reduced levels. nih.gov Ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) offers even higher resolution and speed for t6A analysis. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of molecules, including modified nucleosides like t6A. nih.gov While not typically used for routine quantification due to lower sensitivity compared to mass spectrometry, NMR provides detailed information about the chemical structure and conformation of t6A. researchgate.netresearchgate.net NMR has been used to analyze the interaction between the substrates (ATP and L-threonine) and the E. coli enzyme TsaC, providing insights into the catalytic mechanism at the atomic level. nih.gov

Chromatographic Techniques (e.g., HPLC, UHPLC)

High-performance liquid chromatography (HPLC) with UV detection is a widely used method for the analysis of modified nucleosides. researchgate.netresearchgate.netscispace.com By separating the constituent nucleosides of hydrolyzed tRNA, HPLC can be used to identify and quantify t6A based on its characteristic retention time and UV absorbance spectrum. researchgate.net HPLC analysis has been used to examine the relationship between t6A and other tRNA modifications, such as mcm5s2U, in yeast. nih.govmicrobialcell.com It has also been used to analyze t6A levels in various bacterial strains, including wild-type and mutant strains of Deinococcus radiodurans and Streptococcus mutans. nih.gov Ultra-high-performance liquid chromatography (UHPLC) provides faster analysis times and improved resolution compared to traditional HPLC. nih.gov

Structural Determination Methods (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Determining the three-dimensional structures of the enzymes and complexes involved in t6A biosynthesis is crucial for understanding their mechanism of action. X-ray crystallography has been the primary method for this purpose.

Naturally Occurring and Synthetic Analogs of N Carbamoyladenosine in Academic Research

Characterization of Other N6-Carbamoyladenosine Derivatives (e.g., hn6A, g6A)

Beyond the well-studied N6-threonylcarbamoyladenosine (t6A), other N6-carbamoyladenosine derivatives exist in the tRNAs of various organisms. researchgate.net Among these are N6-glycylcarbamoyladenosine (g6A) and N6-hydroxynorvalylcarbamoyladenosine (hn6A), which feature different amino acid moieties attached to the carbamoyl (B1232498) group. researchgate.netnih.gov

N6-glycylcarbamoyladenosine (g6A): This modified nucleoside is found in certain cytoplasmic tRNAs within eukaryotes. researchgate.net

N6-hydroxynorvalylcarbamoyladenosine (hn6A): In contrast, hn6A is present in the tRNAs of Bacteria and Archaea. researchgate.netcore.ac.uk

While the biosynthetic pathway for t6A is well-elucidated, involving a core set of enzymes like TsaC, TsaD, TsaB, and TsaE in bacteria, the specific enzymes responsible for synthesizing g6A and hn6A have not been definitively identified. researchgate.netnih.govresearchgate.net However, research suggests that the t6A biosynthesis pathway may be responsible for producing hn6A. researchgate.net Studies on the t6A synthesis machinery have shown that the enzyme TsaC exhibits relaxed substrate specificity and can produce various analogs of the threonylcarbamoyl-AMP (TC-AMP) intermediate. researchgate.net The subsequent enzyme, TsaD, which transfers the threonylcarbamoyl group to the tRNA, also demonstrates the ability to efficiently produce hn6A-modified tRNA. researchgate.net This suggests that in organisms containing hn6A, its formation is likely due to the existing t6A pathway acting on a different amino acid substrate. researchgate.net

Table 1: Naturally Occurring N6-Carbamoyladenosine Derivatives

| Derivative Name | Abbreviation | Attached Moiety | Typical Location |

|---|---|---|---|

| N6-glycylcarbamoyladenosine | g6A | Glycine | Eukaryotic cytoplasmic tRNA researchgate.net |

| N6-hydroxynorvalylcarbamoyladenosine | hn6A | Hydroxynorvaline | Bacterial and Archaeal tRNA researchgate.netcore.ac.uk |

| N6-threonylcarbamoyladenosine | t6A | Threonine | Universal in tRNA decoding ANN codons nih.govresearchgate.net |

Synthesis and Application of Modified N-Carbamoyladenosine Analogs for Biochemical Probes

The synthesis of novel, modified N-Carbamoyladenosine analogs is a key area of research for developing biochemical probes and potential therapeutic agents. These synthetic analogs allow for detailed investigation of biological processes and molecular interactions.

One approach involves the synthesis of adenosine-5'-uronamide derivatives that feature N6-phenylurea groups. acs.org A series of these N6-(substituted-phenylcarbamoyl)adenosine-5'-uronamides were synthesized and evaluated for their affinity at adenosine (B11128) receptors. acs.org Certain derivatives, such as N6-((2-chlorophenyl)carbamoyl)-, N6-((3-chlorophenyl)carbamoyl)-, and N6-((4-methoxyphenyl)carbamoyl)adenosine-5'-ethyluronamide, displayed high affinity for A3 adenosine receptors, with Ki values in the low nanomolar range. acs.org These compounds act as potent agonists, making them valuable tools for studying A3 receptor function and signaling pathways. acs.org

Another critical application is the creation of modified nucleosides for incorporation into RNA strands. This allows for the study of RNA function, structure, and interactions with proteins. An efficient, one-pot synthesis method has been developed for protected N6-threonylcarbamoyladenosine (t6A) and its 2-SMe analog (ms²t6A). researchgate.net This method facilitates the creation of phosphoramidite (B1245037) versions of the modified nucleosides, which are the building blocks used in automated solid-phase RNA synthesis. researchgate.net The availability of these synthetic tools is crucial for identifying and characterizing cellular components, such as proteins, that recognize and interact with these specific RNA modifications. researchgate.net The development of stable mimics of reaction intermediates, such as phosphonate (B1237965) isosteres of threonylcarbamoyl-adenylate (TC-AMP), also provides powerful probes for investigating the enzymatic mechanisms of biosynthesis and for designing potent inhibitors. nih.govoup.com

Table 2: Examples of Synthetic N-Carbamoyladenosine Analogs and Their Applications

| Analog Type | Specific Example | Application | Reference |

|---|---|---|---|

| N6-phenylurea adenosine-5'-uronamides | N6-((4-methoxyphenyl)carbamoyl)adenosine-5'-ethyluronamide | Potent agonist for A3 adenosine receptors, used as a biochemical probe. | acs.org |

| Protected hypermodified adenosines | Protected N6-threonylcarbamoyladenosine (t6A) phosphoramidite | Incorporation into synthetic RNA for studying RNA-protein interactions and function. | researchgate.net |

| Reaction intermediate mimics | Phosphonate isosteric mimic of TC-AMP | Probing the active site and mechanism of biosynthetic enzymes like TsaBD. | nih.govoup.com |

Chemo-Enzymatic Methods for N-Carbamoyladenosine Analog Synthesis

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, providing an efficient pathway to complex molecules like nucleoside analogs. dntb.gov.uamdpi.com This integrated approach is increasingly used for the synthesis of N-Carbamoyladenosine derivatives and other modified nucleosides. beilstein-journals.org

A common strategy involves using enzymes like purine (B94841) nucleoside phosphorylases (PNPs) which catalyze the reversible cleavage and formation of the glycosidic bond in purine nucleosides. mdpi.commdpi.com In a process known as transglycosylation, a purine base can be exchanged for another, allowing for the creation of a new nucleoside from a readily available precursor. mdpi.com This method is highly regio- and stereoselective. mdpi.com

For producing modified ATP analogs, a two-step chemo-enzymatic process has been demonstrated. rsc.org First, base-modified adenosine monophosphate (AMP) analogs are created through efficient organic synthesis. rsc.org In the second step, a promiscuous bacterial polyphosphate kinase is used for the enzymatic phosphorylation of the AMP analogs to their corresponding triphosphate (ATP) forms. rsc.org This method has been successfully applied to generate a panel of C2-, N6-, or C8-modified ATP analogs. rsc.org These analogs can then be used in further biological applications, such as their incorporation into RNA by poly(A) polymerase to create hypermodified RNA strands for research purposes. rsc.org The synthesis of enantiomerically pure carbocyclic adenosine derivatives has also been achieved through chemo-enzymatic methods, starting with the kinetic resolution of an alcohol derivative by an enzyme, followed by chemical synthesis steps. nih.gov

This combination of chemical synthesis to create diverse base-modified precursors and enzymatic reactions for subsequent phosphorylation or glycosylation represents a powerful and efficient strategy for producing a wide range of N-Carbamoyladenosine analogs for biochemical and medicinal research. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Carbamoyladenosine, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or enzymatic catalysis. For reproducibility, document reagent purity (e.g., adenosine derivatives, carbamoyl donors), solvent conditions (e.g., pH, temperature), and reaction times. Use HPLC or LC-MS to monitor reaction progress and isolate the product. Include step-by-step protocols in supplementary materials, referencing established procedures from primary literature . Validate purity via NMR (e.g., absence of unreacted starting material peaks) and mass spectrometry. Ensure replication by independent researchers through blinded repeat experiments .

Q. How should researchers characterize the purity and structural identity of N-Carbamoyladenosine?

- Methodological Answer : Combine orthogonal analytical techniques:

- UV-Vis Spectroscopy : Confirm absorbance maxima (e.g., ~260 nm for adenosine analogs) and compare to literature .

- NMR : Assign peaks for the carbamoyl group (e.g., δ 5.5–6.5 ppm for NH protons in D₂O) and ribose protons .

- HPLC : Use a C18 column with a mobile phase (e.g., ammonium acetate/acetonitrile) to assess purity (>95% by area under the curve) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns against synthetic standards .

Q. What experimental controls are essential when studying N-Carbamoyladenosine’s biological activity?

- Methodological Answer :

- Negative Controls : Use non-carbamoylated adenosine or scrambled RNA sequences in enzymatic assays .

- Positive Controls : Include known substrates (e.g., unmodified adenosine in kinase assays).

- Buffer Controls : Account for solvent effects (e.g., DMSO concentration ≤0.1%).

- Replicate Experiments : Perform triplicate measurements with independent sample preparations to assess variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical activities of N-Carbamoyladenosine across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., ionic strength, cofactors). Conduct a meta-analysis of literature data, tabulating variables such as:

| Variable | Example Values from Literature | Impact on Activity |

|---|---|---|

| Mg²⁺ Concentration | 1 mM vs. 5 mM | Alters kinase binding affinity |

| pH | 7.4 vs. 8.0 | Affects carbamoyl group stability |

| Enzyme Source | Recombinant vs. native | Post-translational modifications |

Systematically test conflicting conditions using a factorial experimental design . Employ statistical tools (e.g., ANOVA) to identify significant interactions .

Q. What strategies optimize N-Carbamoyladenosine’s stability in cellular uptake studies without compromising its functional integrity?

- Methodological Answer :

- Chemical Stabilization : Modify the carbamoyl group with protective moieties (e.g., acetylated precursors activated intracellularly) .

- Delivery Systems : Use liposomal encapsulation or nanoparticle carriers to shield from extracellular nucleases .

- Degradation Monitoring : Quantify intact N-Carbamoyladenosine in lysates via LC-MS/MS over time, comparing to untreated controls .

Q. How can researchers validate novel functional roles of N-Carbamoyladenosine in RNA modification pathways?

- Methodological Answer :

- Genetic Knockdown/Overexpression : Use siRNA or CRISPR-Cas9 to modulate enzymes suspected of interacting with N-Carbamoyladenosine (e.g., carbamoyltransferases). Measure downstream effects via RNA-seq or ribosome profiling .

- Crosslinking Studies : Employ UV-crosslinking followed by immunoprecipitation (CLIP-seq) to identify RNA-protein interactions dependent on N-Carbamoyladenosine .

- Isotope Tracing : Track ¹³C-labeled carbamoyl groups in RNA extracts using mass spectrometry to confirm incorporation .

Methodological Frameworks for Rigorous Research

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Data Contradiction Analysis : Use contradiction matrices (e.g., TRIZ principles) to systematically address conflicting results by identifying trade-offs (e.g., stability vs. activity) .

- Literature Review : Prioritize primary sources and avoid overreliance on review articles. Cross-validate findings using databases like PubMed and SciFinder, adhering to citation standards .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.